molecular formula C62H50N4O4S B12393564 NF-|EB-IN-9

NF-|EB-IN-9

Cat. No.: B12393564
M. Wt: 947.1 g/mol
InChI Key: WXCFHCIREVZJQO-YTEMWHBBSA-N
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Description

NF-κB-IN-9 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. NF-κB-IN-9 has garnered significant attention in scientific research due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-κB-IN-9 involves several steps, typically starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to achieve the desired chemical transformations. For instance, the use of palladium-catalyzed coupling reactions and selective oxidation steps are common in the synthesis of NF-κB inhibitors .

Industrial Production Methods

Industrial production of NF-κB-IN-9 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing efficient purification techniques. The use of continuous flow reactors and advanced separation methods, such as chromatography, are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

NF-κB-IN-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

NF-κB-IN-9 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the NF-κB pathway and its role in various chemical processes.

    Biology: Helps in understanding the molecular mechanisms of inflammation and immune responses.

    Medicine: Potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.

    Industry: Used in the development of anti-inflammatory drugs and other therapeutic agents

Mechanism of Action

NF-κB-IN-9 exerts its effects by inhibiting the NF-κB pathway. The compound binds to specific molecular targets, such as the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκB proteins. This inhibition blocks the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes .

Comparison with Similar Compounds

Similar Compounds

    BAY 11-7082: Another NF-κB inhibitor with a similar mechanism of action.

    Parthenolide: A natural product known for its NF-κB inhibitory properties.

    MG-132: A proteasome inhibitor that indirectly affects the NF-κB pathway.

Uniqueness of NF-κB-IN-9

NF-κB-IN-9 stands out due to its high specificity and potency in inhibiting the NF-κB pathway. Unlike some other inhibitors, NF-κB-IN-9 has shown minimal off-target effects, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C62H50N4O4S

Molecular Weight

947.1 g/mol

IUPAC Name

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-N-[4-[4-[4-(N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]anilino)phenyl]-2,1,3-benzothiadiazol-7-yl]phenyl]-N-phenylaniline

InChI

InChI=1S/C62H50N4O4S/c1-67-55-37-45(38-56(41-55)68-2)17-15-43-19-27-51(28-20-43)65(49-11-7-5-8-12-49)53-31-23-47(24-32-53)59-35-36-60(62-61(59)63-71-64-62)48-25-33-54(34-26-48)66(50-13-9-6-10-14-50)52-29-21-44(22-30-52)16-18-46-39-57(69-3)42-58(40-46)70-4/h5-42H,1-4H3/b17-15+,18-16+

InChI Key

WXCFHCIREVZJQO-YTEMWHBBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=C(C=C7)/C=C/C8=CC(=CC(=C8)OC)OC)C9=CC=CC=C9)C1=CC=CC=C1)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C6=NSN=C56)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C=CC1=CC(=CC(=C1)OC)OC)OC

Origin of Product

United States

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